2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)
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Overview
Description
2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole): is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two thiophene rings and two pyrrole rings, which are connected through a central bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of Pyrrole Rings: The pyrrole rings are then attached to the bithiophene core through a series of condensation reactions. This often involves the use of reagents such as aldehydes or ketones to form the pyrrole rings.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyrrole rings, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings. Halogenation and nitration are common substitution reactions that can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conducting Polymers: It can be used as a monomer in the synthesis of conducting polymers, which have applications in sensors and flexible electronics.
Biology and Medicine:
Bioactive Molecules: The compound can be used as a building block in the synthesis of bioactive molecules, which may have potential therapeutic applications.
Industry:
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, including semiconductors and conductive coatings.
Mechanism of Action
The mechanism by which 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) exerts its effects is primarily related to its electronic structure. The presence of conjugated thiophene and pyrrole rings allows for efficient electron delocalization, which is crucial for its conductivity and electronic properties. The compound can interact with various molecular targets and pathways, depending on its specific application. For example, in organic electronics, it can facilitate charge transport through its conjugated system.
Comparison with Similar Compounds
2,2’-Bithiophene: A simpler compound with only the bithiophene core, lacking the attached pyrrole rings.
5-Phenyl-1H-pyrrole: A compound with only the pyrrole ring and phenyl group, lacking the bithiophene core.
Uniqueness:
Enhanced Electronic Properties: The combination of bithiophene and pyrrole rings in 2,2’-([2,2’-Bithiophene]-5,5’-diyl)bis(5-phenyl-1H-pyrrole) results in enhanced electronic properties compared to its simpler counterparts.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in materials science and organic electronics.
Properties
CAS No. |
169782-47-2 |
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Molecular Formula |
C28H20N2S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-phenyl-5-[5-[5-(5-phenyl-1H-pyrrol-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C28H20N2S2/c1-3-7-19(8-4-1)21-11-13-23(29-21)25-15-17-27(31-25)28-18-16-26(32-28)24-14-12-22(30-24)20-9-5-2-6-10-20/h1-18,29-30H |
InChI Key |
RVKIWOWWMDJKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(N5)C6=CC=CC=C6 |
Origin of Product |
United States |
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